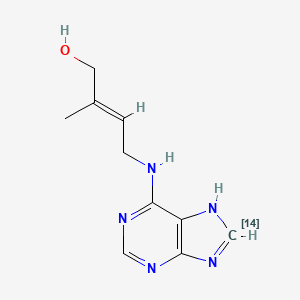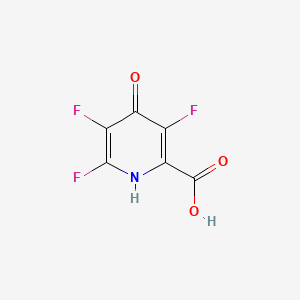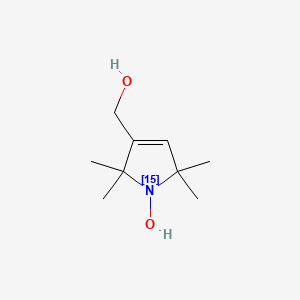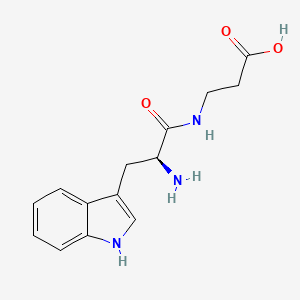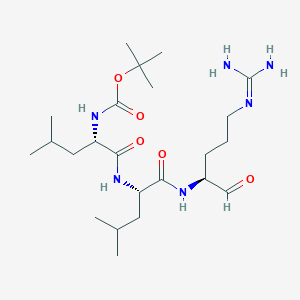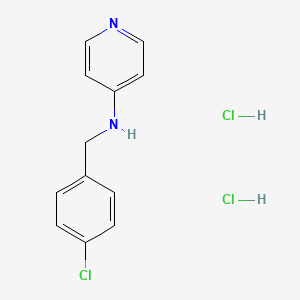
(4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride is a chemical compound that features a benzyl group substituted with a chlorine atom at the fourth position, attached to a pyridin-4-ylamine moiety. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride typically involves the reaction of 4-chlorobenzyl chloride with pyridin-4-ylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products:
- Substituted benzyl derivatives
- Benzaldehyde or benzoic acid derivatives
- Amino derivatives
Applications De Recherche Scientifique
(4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and intermediates for agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can act as an agonist or antagonist at receptor sites, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(pyridin-4-yl)pyridin-4-amine:
Pyrazole Derivatives: Compounds with a five-membered ring containing two nitrogen atoms, widely used in agrochemicals and pharmaceuticals.
Uniqueness: (4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride is unique due to the presence of both a chlorobenzyl and a pyridin-4-ylamine moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13Cl3N2 |
|---|---|
Poids moléculaire |
291.6 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]pyridin-4-amine;dihydrochloride |
InChI |
InChI=1S/C12H11ClN2.2ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;;/h1-8H,9H2,(H,14,15);2*1H |
Clé InChI |
BFSAOPHXPQNMKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC2=CC=NC=C2)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
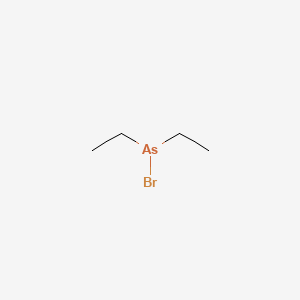
![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)
